molecular formula C9H6BrFO B580354 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1003048-72-3

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B580354
M. Wt: 229.048
InChI Key: HNXHWYGTXAJDEC-UHFFFAOYSA-N
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Description

“4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 1003048-72-3 . It has a molecular weight of 229.05 and its linear formula is C9H6BrFO .


Molecular Structure Analysis

The molecular structure of “4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is represented by the linear formula C9H6BrFO . More detailed structural information, such as 3D conformers, can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . More detailed physicochemical properties, such as LogP, hydrogen bond donor and acceptor count, and topological polar surface area, can be found in databases like PubChem .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Bromo-fluoro-indenone derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds. For instance, the synthesis of "1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" demonstrates the utility of similar bromo-fluoro compounds in constructing complex molecules with potential biological activities. This process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's role in medicinal chemistry for developing new therapeutic agents (Wang et al., 2016).

Materials Science and Nanotechnology

In materials science, bromo-fluoro derivatives are utilized in the synthesis of advanced materials. For example, the development of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks illustrates how such compounds can be instrumental in creating materials with specific optical properties. These materials find applications in optoelectronics, including light-emitting diodes (LEDs) and photovoltaic cells, highlighting the versatility of bromo-fluoro-indenone derivatives in materials engineering (Fischer et al., 2013).

Organic Synthesis and Chemical Reactions

Bromo-fluoro-indenone derivatives are valuable in organic synthesis, serving as precursors or intermediates in various chemical reactions. Their utility in constructing complex molecular architectures is evidenced by their role in generating enantioselective compounds and facilitating novel organic transformations. This application is crucial for synthesizing molecules with precise stereochemical configurations, important in drug development and synthetic chemistry (Schreiner et al., 2002).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-7-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHWYGTXAJDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702404
Record name 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

CAS RN

1003048-72-3
Record name 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-fluoroindan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a room temperature solution of aluminum chloride (11.77 g, 88 mmol) in dichloroethane (100 mL) was added 7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol) followed with bromine (1.91 mL, 37.1 mmol). The mixture was heated at 65° C. for 16 hours, then cooled to ambient temperature and poured into a mixture of ice and HCl (1N aqueous). The mixture was extracted twice with ether (200 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by chromatography (silica gel column eluting with 0-10% EtOAc/hexanes) to provide the title compound (5.2 g, 64%). MS (DCI/NH3) m/z 246 (M+NH4)+.
Quantity
11.77 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

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